molecular formula C14H14N2O4 B3180768 Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester CAS No. 30000-66-9

Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester

Cat. No. B3180768
CAS RN: 30000-66-9
M. Wt: 274.27 g/mol
InChI Key: SBKSIYQHYMENLB-UHFFFAOYSA-N
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Description

The compound is an ester derived from acetic acid and a dimethylaminoethyl group attached to an indole structure . Esters are commonly produced by the condensation of a carboxylic acid and an alcohol .


Synthesis Analysis

Esters can be synthesized through a process called esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst . The specific synthesis process for this compound could not be found in the available resources.


Molecular Structure Analysis

The molecular structure of a similar compound, Acetic acid, 2-(dimethylamino)ethyl ester, consists of a two carbon chain (acetic acid) with a dimethylaminoethyl group attached . The specific structure of your compound may vary due to the presence of the indole group.


Chemical Reactions Analysis

Esters, including those derived from acetic acid, can participate in a variety of chemical reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid . The specific reactions that your compound can undergo would depend on the exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For a similar compound, Acetic acid, 2-(dimethylamino)ethyl ester, it has a molecular weight of 131.1729 . The properties of your compound could not be found in the available resources.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some esters are used in pharmaceuticals where they might interact with biological systems in specific ways .

Safety and Hazards

Safety data for a similar compound, 2-Dimethylaminoethyl acetate, indicates that it is considered hazardous. It is flammable, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

[3-[2-(dimethylamino)-2-oxoacetyl]-1H-indol-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8(17)20-11-6-4-5-10-12(11)9(7-15-10)13(18)14(19)16(2)3/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKSIYQHYMENLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester
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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester
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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester
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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester
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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester
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Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester

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